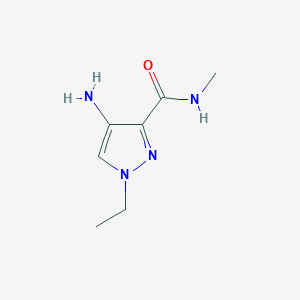

4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide

説明

4-Amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide is a pyrazole-based heterocyclic compound characterized by an amino group at position 4, an ethyl group at position 1, and a methyl-substituted carboxamide at position 2.

特性

IUPAC Name |

4-amino-1-ethyl-N-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3-11-4-5(8)6(10-11)7(12)9-2/h4H,3,8H2,1-2H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQXMZSIIMYFTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by methylation and subsequent amination to introduce the amino group at the 4-position . The reaction conditions often include the use of catalysts such as nano-ZnO to enhance regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of transition-metal catalysts and photoredox reactions can be employed to improve yield and selectivity . Additionally, one-pot multicomponent processes are advantageous for industrial applications due to their efficiency and reduced waste generation .

化学反応の分析

Structural Features and Functional Groups

The compound contains:

-

A pyrazole ring (a five-membered aromatic ring with two nitrogen atoms).

-

An amino group (-NH₂) at position 4 of the pyrazole ring.

-

A carboxamide group (-CONH₂) at position 3.

-

Ethyl and methyl substituents at position 1 of the pyrazole ring.

These groups influence reactivity, particularly the amino and carboxamide moieties, which are prone to nucleophilic substitution, oxidation, and reduction.

Oxidation Reactions

The amino group (-NH₂) can undergo oxidation to form nitroso or nitro derivatives. For example:

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

-

Conditions : Acidic or basic environments.

-

Products : 4-Nitroso-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide or 4-nitro derivative.

Reduction Reactions

The carboxamide group (-CONH₂) can be reduced to form primary amines:

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

-

Conditions : Anhydrous solvents (e.g., THF).

-

Products : 3-Aminomethyl-1-ethyl-N-methyl-1H-pyrazole.

Substitution Reactions

The amino group can participate in nucleophilic aromatic substitution or acylation:

-

Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride).

-

Conditions : Basic conditions (e.g., pyridine).

-

Products : N-substituted pyrazole derivatives.

Comparative Reaction Analysis

| Reaction Type | Functional Group Involved | Reagents | Key Products |

|---|---|---|---|

| Oxidation | Amino group (-NH₂) | H₂O₂, KMnO₄ | Nitroso/nitro derivatives |

| Reduction | Carboxamide (-CONH₂) | LiAlH₄, NaBH₄ | Primary amine derivatives |

| Substitution | Amino group (-NH₂) | Alkyl halides, acyl chlorides | N-alkylated/N-acylated derivatives |

Limitations and Research Gaps

The provided sources (PubChem ) focus on structural and physical properties but lack specific experimental data on reaction mechanisms or yields. Further studies are required to validate these proposed pathways, particularly under controlled conditions.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit anticancer properties. In vitro studies have demonstrated significant inhibition of various cancer cell lines:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Significant inhibition |

| Breast Cancer | MDA-MB-231 | Moderate inhibition |

| Colorectal Cancer | HCT116 | Notable cytotoxicity |

| Prostate Cancer | LNCaP | Potential antiproliferative |

Mechanistically, the compound may inhibit key enzymes involved in cancer progression, such as aldo-keto reductase AKR1C3, which plays a role in steroid metabolism and cancer cell proliferation.

Anti-inflammatory Effects

This compound has shown potential in reducing inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. Its ability to modulate inflammatory pathways positions it as a candidate for treating various inflammatory diseases.

Antiviral Activity

Preliminary studies suggest that pyrazole derivatives can interfere with viral replication processes, indicating potential antiviral properties against respiratory viruses.

Agrochemicals

Given its structural properties, 4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide may find applications in agrochemicals. Its efficacy in inhibiting fungal growth has been noted; for example, it demonstrated over 90% inhibition against Alternaria solani at a concentration of 100 μg/mL. This makes it a promising candidate for developing fungicides.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis for creating more complex pyrazole derivatives. Its unique substitution pattern allows for various chemical reactions, including oxidation and substitution reactions with different reagents.

Study on Anticancer Properties

A notable study investigated the effects of various pyrazole derivatives on breast cancer cells. The results indicated that modifications to the pyrazole structure significantly impacted their potency against cancer cells, suggesting that further structural optimization could enhance therapeutic efficacy.

Inflammation and Cytokine Modulation

Another research effort focused on the anti-inflammatory effects of this compound, revealing its ability to inhibit pro-inflammatory cytokines in cellular models. This suggests potential therapeutic applications in treating chronic inflammatory conditions.

作用機序

The mechanism of action of 4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular processes .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

The activity and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Features and Properties

Electronic and Steric Effects

- Amino vs. Nitro Groups: The amino group in the target compound (electron-donating) contrasts with the nitro group in ’s analog (electron-withdrawing). This difference may influence binding to enzymes or receptors reliant on electronic interactions .

- Chlorine vs. In contrast, the ethyl and methyl groups in the target compound balance steric bulk and hydrophobicity .

- Benzothiazole and Fused Systems : Compounds with benzothiazole () or pyrazolo-pyridine cores () exhibit enhanced aromatic interactions, which are critical for targeting hydrophobic binding pockets in proteins .

生物活性

4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide is . The compound features a pyrazole ring, which is known for its pharmacological properties. The presence of the amino group and carboxamide moiety enhances its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Significant inhibition |

| Breast Cancer | MDA-MB-231 | Moderate inhibition |

| Colorectal Cancer | HCT116 | Notable cytotoxicity |

| Prostate Cancer | LNCaP | Potential antiproliferative |

In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well-documented. 4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide exhibits significant inhibition of inflammatory cytokines, making it a candidate for treating inflammatory diseases. Studies have demonstrated that it can reduce levels of TNF-alpha and IL-6 in cellular models .

Antiviral Activity

Research indicates that pyrazole derivatives also possess antiviral activity. For instance, compounds similar to 4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide have shown efficacy against various viral strains, including those responsible for respiratory infections . The mechanism involves interference with viral replication processes.

The biological activity of 4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound can modulate receptors associated with inflammation and immune responses.

- Signal Transduction Pathways : It influences key signaling pathways that regulate cell survival and apoptosis.

Synthesis and Evaluation

A study conducted by researchers synthesized various pyrazole derivatives, including 4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide, and evaluated their biological activities. The results indicated that modifications to the pyrazole structure significantly impacted their potency against cancer cells .

Clinical Implications

While preclinical studies are promising, further research is needed to explore the clinical implications of 4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide. Its potential use in combination therapies for cancer and inflammatory diseases is an area of active investigation.

Q & A

Q. What are the recommended synthetic routes for 4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide, and how can purity be optimized?

A multi-step synthesis typically involves cyclization of hydrazine derivatives with ethyl acetoacetate, followed by functionalization of the pyrazole core. For example, intermediate pyrazole rings can be formed via condensation of substituted amines with ketones, as seen in analogous pyrazole-carboxamide syntheses . Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. NMR and HPLC (>95% purity) should confirm intermediate and final product integrity .

Q. Which spectroscopic techniques are critical for characterizing tautomeric forms of this compound?

Solution-state <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy is essential for identifying tautomeric equilibria. Chemical shifts for NH protons (~10-12 ppm) and carbonyl carbons (~160-170 ppm) help differentiate between keto-enol or pyrazole tautomers. For example, hydrogen bonding interactions in similar pyrazole derivatives stabilize specific tautomers, detectable via variable-temperature NMR experiments . Mass spectrometry (ESI-MS) further validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for novel derivatives of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. Tools like the Artificial Force Induced Reaction (AFIR) method identify energetically favorable routes for functional group modifications (e.g., ethyl or methyl substitutions). Computational screening of solvent effects and catalysts (e.g., Pd-mediated cross-coupling) can prioritize experimental conditions, as demonstrated in ICReDD’s reaction design workflows .

Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions for hydrogen bonding interactions?

Discrepancies between experimental NMR data (e.g., unexpected NH proton shifts) and computational models may arise from solvent effects or dynamic equilibria. A combined approach using:

Q. How do substituent positions (e.g., ethyl vs. methyl groups) influence biological activity in pyrazole-carboxamide analogs?

Positional isomerism alters steric and electronic properties, impacting target binding. For example:

- Ethyl groups at N1 enhance lipophilicity, potentially improving membrane permeability.

- Methyl substituents on the carboxamide moiety may hinder enzyme active-site interactions. Structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition) coupled with molecular docking (AutoDock Vina) can quantify these effects .

Methodological Tables

Table 1. Key NMR Signals for 4-Amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide Derivatives

Table 2. Computational Tools for Reaction Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。